molecular formula C6H7F2NO B12833202 6,6-Difluoro-2-azabicyclo[2.2.1]heptan-3-one

6,6-Difluoro-2-azabicyclo[2.2.1]heptan-3-one

Cat. No.: B12833202
M. Wt: 147.12 g/mol
InChI Key: SLZZVCBTGYVHDY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6,6-Difluoro-2-azabicyclo[221]heptan-3-one is a bicyclic compound characterized by the presence of two fluorine atoms and a nitrogen atom within its structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,6-Difluoro-2-azabicyclo[2.2.1]heptan-3-one typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of a suitable amine with a difluorinated ketone, followed by cyclization to form the bicyclic structure. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This can include continuous flow reactors and automated systems to control reaction parameters precisely .

Chemical Reactions Analysis

Types of Reactions

6,6-Difluoro-2-azabicyclo[2.2.1]heptan-3-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, including temperature, solvent, and catalyst choice .

Major Products Formed

The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups .

Scientific Research Applications

6,6-Difluoro-2-azabicyclo[2.2.1]heptan-3-one has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of 6,6-Difluoro-2-azabicyclo[2.2.1]heptan-3-one involves its interaction with specific molecular targets and pathways. The fluorine atoms play a crucial role in modulating the compound’s reactivity and interactions with other molecules. The nitrogen atom within the bicyclic structure can participate in various chemical reactions, influencing the compound’s overall behavior .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of fluorine atoms, which significantly influence its chemical properties and reactivity. This makes it distinct from other similar compounds and valuable for specific applications in research and industry .

Properties

Molecular Formula

C6H7F2NO

Molecular Weight

147.12 g/mol

IUPAC Name

6,6-difluoro-2-azabicyclo[2.2.1]heptan-3-one

InChI

InChI=1S/C6H7F2NO/c7-6(8)2-3-1-4(6)9-5(3)10/h3-4H,1-2H2,(H,9,10)

InChI Key

SLZZVCBTGYVHDY-UHFFFAOYSA-N

Canonical SMILES

C1C2CC(C1NC2=O)(F)F

Origin of Product

United States

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